1,4-Dichloro-2-iodobenzene

Catalog No.
S705308
CAS No.
29682-41-5
M.F
C6H3Cl2I
M. Wt
272.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichloro-2-iodobenzene

CAS Number

29682-41-5

Product Name

1,4-Dichloro-2-iodobenzene

IUPAC Name

1,4-dichloro-2-iodobenzene

Molecular Formula

C6H3Cl2I

Molecular Weight

272.89 g/mol

InChI

InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

SBHVNORGKIPGCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)I)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)I)Cl

Organic Synthesis

  • Precursor for biaryl compounds: 1,4-DC2I can be used as a precursor for the synthesis of various biaryl compounds, which are molecules containing two aromatic rings connected by a carbon-carbon bond. These biaryl compounds have diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics [].

A study published in the Journal of the American Chemical Society demonstrates the use of 1,4-DC2I for the synthesis of functionalized biaryls through Suzuki-Miyaura coupling reactions [].

  • Cross-coupling reactions: 1,4-DC2I can participate in various cross-coupling reactions, which are a type of chemical reaction used to form new carbon-carbon bonds. These reactions are valuable tools in organic synthesis for the construction of complex molecules [].

An article published in Tetrahedron Letters explores the use of 1,4-DC2I in Sonogashira coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds between sp and sp2 hybridized carbons [].

Material Science

  • Liquid crystals: 1,4-DC2I has been explored as a potential component in liquid crystal materials. Liquid crystals are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are used in various applications, including displays, optical filters, and sensors [].

1,4-Dichloro-2-iodobenzene is an organic compound characterized by the molecular formula C6H3Cl2IC_6H_3Cl_2I and a molecular weight of approximately 272.898 g/mol. This compound is a halogenated derivative of benzene, featuring two chlorine atoms and one iodine atom attached to the benzene ring in a specific arrangement. The presence of these halogens imparts unique chemical properties, making it a subject of interest in various fields such as organic chemistry and medicinal chemistry .

, primarily due to the reactivity of its halogen substituents. Key reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where electrophiles replace one of the halogen atoms.
  • Nucleophilic Aromatic Substitution: The iodine atom can be replaced by nucleophiles, especially under basic conditions.
  • Ullmann Coupling Reaction: This reaction involves coupling with other aryl halides in the presence of a copper catalyst to form biaryl compounds.
  • Reduction Reactions: The iodine atom can be reduced to form iodobenzene or other derivatives .

The biological activity of 1,4-Dichloro-2-iodobenzene is largely dependent on its interactions with biological molecules. Research indicates that halogenated compounds can exhibit antimicrobial and anticancer properties. The specific activity may vary based on the compound's structure and the position of the halogens, which can influence how it interacts with proteins and nucleic acids within cells .

Several synthesis methods for 1,4-Dichloro-2-iodobenzene have been reported:

  • Halogenation of Benzene Derivatives: Starting from 1,4-dichlorobenzene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This method typically requires controlled conditions to ensure selective substitution at the desired position.
  • Electrophilic Substitution Reactions: Electrophilic aromatic substitution can also be employed using suitable electrophiles to introduce iodine into the benzene ring after chlorination.

1,4-Dichloro-2-iodobenzene has several applications across various fields:

  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential use in developing biologically active molecules and pharmaceuticals due to its unique reactivity profile .
  • Material Science: Its properties make it useful in producing specialty chemicals and materials.

Interaction studies involving 1,4-Dichloro-2-iodobenzene focus on its reactivity with biological targets. The pharmacokinetics of this compound depend on factors such as solubility, stability, and metabolic pathways within organisms. Understanding these interactions is crucial for evaluating its potential therapeutic applications and toxicity profiles .

1,4-Dichloro-2-iodobenzene can be compared with several similar compounds that share structural characteristics but differ in their halogen substituents or positions:

Compound NameMolecular FormulaKey Differences
1,4-Dichloro-3-iodobenzeneC6H3Cl2IIodine at a different position affects reactivity
1,3-Dichloro-2-iodobenzeneC6H3Cl2IDifferent substitution pattern influences properties
1,4-Dichloro-2-fluorobenzeneC6H3Cl2FContains fluorine instead of iodine; alters reactivity
2-Chloro-1-fluoro-4-iodobenzeneC6H3ClF IDifferent halogen arrangement impacts chemical behavior

The unique combination of chlorine and iodine in 1,4-Dichloro-2-iodobenzene distinguishes it from these compounds, offering specific advantages in synthetic applications and biological activity due to its distinct electronic properties and steric effects .

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 1,4-dichloro-2-iodobenzene exhibits distinctive characteristics typical of trisubstituted aromatic systems [1] [2]. The three aromatic protons appear in the deshielded region between 7.3 and 8.0 parts per million, consistent with aromatic hydrogen chemical shifts [3]. The substitution pattern creates a unique splitting pattern that distinguishes this compound from other isomeric dichloroiodobenzenes.

The aromatic protons display complex multipicity patterns due to ortho and meta coupling interactions [4] [5]. Ortho coupling constants typically range from 6 to 10 hertz, while meta coupling constants fall between 1 and 3 hertz [4] [6]. The specific substitution pattern of 1,4-dichloro-2-iodobenzene results in three distinct aromatic proton environments, each exhibiting characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodine substituents [7].

The halogen substituents significantly affect the electronic environment of the aromatic ring, causing deshielding effects that shift the proton resonances downfield relative to unsubstituted benzene [8] [9]. The iodine substituent, being the largest halogen, exerts the strongest deshielding effect on adjacent protons, while the chlorine atoms contribute additional electron-withdrawing character to the system.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1,4-dichloro-2-iodobenzene [3] [8]. Aromatic carbons typically resonate in the 125 to 150 parts per million region, with the specific chemical shifts dependent on the substitution pattern and electronic effects of the attached halogens [3].

The halogen substitution effects on carbon-13 chemical shifts are particularly pronounced in this compound [8] [9]. Carbons directly bonded to chlorine atoms experience significant deshielding due to the electronegative nature of chlorine, while the carbon bearing the iodine substituent shows characteristic chemical shift patterns associated with carbon-iodine bonding. The remaining aromatic carbons exhibit chemical shifts influenced by the combined inductive and resonance effects of all three halogen substituents.

Nuclear Magnetic Resonance Data Summary

ParameterValue RangeAssignmentNotes
Aromatic 1H Chemical Shifts7.3-8.0 ppmThree aromatic protonsTrisubstituted pattern
Aromatic 13C Chemical Shifts125-150 ppmSix aromatic carbonsHalogen substitution effects
Ortho Coupling Constants6-10 HzAdjacent proton couplingTypical aromatic values
Meta Coupling Constants1-3 HzTwo-bond separated couplingCharacteristic aromatic coupling

Infrared and Raman Vibrational Mode Analysis

Aromatic Carbon-Hydrogen Stretching Vibrations

The infrared spectrum of 1,4-dichloro-2-iodobenzene displays characteristic aromatic carbon-hydrogen stretching vibrations in the 3100 to 3000 wavenumber region [10] [11] [12]. These absorptions appear as weak to medium intensity bands, distinguishing aromatic hydrogen stretching from aliphatic carbon-hydrogen stretching, which occurs below 3000 wavenumbers [11] [12]. The specific pattern and intensity of these bands reflect the trisubstituted nature of the benzene ring and the electronic effects of the halogen substituents.

Aromatic Ring Vibrations

The aromatic ring skeletal vibrations appear as characteristic absorptions in the 1600 to 1500 wavenumber region [11] [13]. These bands, typically appearing as medium to strong intensity absorptions, arise from carbon-carbon stretching vibrations within the aromatic ring [14] [12]. The substitution pattern and nature of the halogen substituents influence both the position and intensity of these vibrations, providing structural information about the compound.

Carbon-Halogen Stretching Frequencies

The carbon-chlorine stretching vibrations occur in the 800 to 600 wavenumber region, appearing as strong intensity absorptions [10] [15]. These bands are characteristic of aromatic carbon-chlorine bonds and provide definitive evidence for chlorine substitution on the benzene ring. The carbon-iodine stretching vibration appears at lower frequencies, typically in the 600 to 500 wavenumber range, due to the larger mass of iodine compared to chlorine [10]. This mass effect, described by the reduced mass relationship in vibrational spectroscopy, results in predictable frequency shifts based on the halogen involved.

Out-of-Plane Carbon-Hydrogen Bending Vibrations

The out-of-plane carbon-hydrogen bending vibrations in the 900 to 700 wavenumber region provide crucial information about the substitution pattern of the aromatic ring [16] [17] [13]. For 1,4-dichloro-2-iodobenzene, the specific pattern of these absorptions confirms the trisubstituted nature of the benzene ring and distinguishes it from other substitution patterns such as monosubstituted, disubstituted, or other trisubstituted isomers [16] [17].

Infrared Spectroscopic Data Compilation

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H Stretch3100-3000Weak-MediumAromatic hydrogen stretching
Aromatic C=C Stretch1600-1500Medium-StrongRing skeletal vibrations
C-Cl Stretch800-600StrongCarbon-chlorine bond stretching
C-I Stretch600-500StrongCarbon-iodine bond stretching
C-H Out-of-plane Bend900-700StrongSubstitution pattern identification

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Isotope Patterns

The electron ionization mass spectrum of 1,4-dichloro-2-iodobenzene exhibits a characteristic molecular ion cluster due to the presence of multiple halogen atoms [18] [19]. The molecular ion appears at mass-to-charge ratios of 272, 274, and 276, corresponding to the different isotopic combinations of chlorine-35, chlorine-37, and iodine-127 [1] [20]. The relative intensities of these peaks follow predictable patterns based on the natural abundances of the chlorine isotopes, providing confirmation of the molecular formula and halogen content.

Halogen Loss Fragmentation Pathways

The fragmentation pattern of 1,4-dichloro-2-iodobenzene follows characteristic pathways typical of halogenated aromatic compounds [21] [22]. Loss of iodine (mass 127) from the molecular ion produces fragments at mass-to-charge ratios 145 and 147, corresponding to the dichlorobenzene cation with the appropriate chlorine isotope pattern. Loss of chlorine (mass 35) results in fragments at mass-to-charge ratios 237 and 239, representing the chloroiodobenzene cation species.

Sequential halogen losses produce additional characteristic fragments, including the loss of both iodine and chlorine to generate fragments at mass-to-charge ratios 110 and 112. These fragmentation patterns provide structural confirmation and distinguish 1,4-dichloro-2-iodobenzene from other isomeric compounds with different substitution patterns.

Ring Fragmentation and Rearrangement Processes

The aromatic ring of 1,4-dichloro-2-iodobenzene undergoes various fragmentation and rearrangement processes under electron ionization conditions [21] [22]. These processes generate characteristic fragment ions that provide additional structural information about the compound. The relative stabilities of different fragment ions reflect the electronic effects of the halogen substituents and the inherent stability of the aromatic system.

Mass Spectrometric Fragmentation Data

Fragment Typem/z ValuesRelative IntensityFragmentation Process
Molecular Ion272, 274, 276VariableM+- with isotope pattern
Iodine Loss145, 147Medium[M-I]+ dichlorobenzene cation
Chlorine Loss237, 239Low[M-Cl]+ chloroiodobenzene cation
Dual Halogen Loss110, 112Low[M-I-Cl]+ chlorobenzene cation
Ring FragmentsVariousVariableAromatic ring fragmentation

Chromatographic Separation and Purity Assessment Methods

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography provides an effective method for the separation and analysis of 1,4-dichloro-2-iodobenzene [23]. Reverse-phase chromatography using acetonitrile and water mobile phases with phosphoric acid modification has been successfully employed for this compound [23]. The Newcrom R1 column, specifically designed for reverse-phase separations with low silanol activity, demonstrates excellent performance for halogenated aromatic compounds including 1,4-dichloro-2-iodobenzene [23].

The chromatographic behavior of 1,4-dichloro-2-iodobenzene reflects its hydrophobic character and the electronic effects of the halogen substituents [24]. The compound exhibits moderate retention under typical reverse-phase conditions, allowing for effective separation from related impurities and structural isomers. For mass spectrometry-compatible applications, formic acid replacement of phosphoric acid in the mobile phase maintains separation efficiency while enabling sensitive detection [23].

Gas Chromatographic Separation Methods

Gas chromatography represents another viable separation method for 1,4-dichloro-2-iodobenzene, particularly given its relatively high boiling point and thermal stability [20] [25]. The compound requires elevated column temperatures for effective elution due to its halogenated aromatic structure. Capillary columns with appropriate stationary phases provide excellent resolution for purity assessment and quantitative analysis.

The gas chromatographic retention behavior of 1,4-dichloro-2-iodobenzene allows for clear separation from other halogenated benzene derivatives and potential synthetic impurities [25] [26]. The method proves particularly useful for purity determination when combined with flame ionization detection or mass spectrometric detection systems.

Liquid Chromatography-Mass Spectrometry Integration

The combination of liquid chromatography with mass spectrometric detection provides comprehensive analytical capabilities for 1,4-dichloro-2-iodobenzene [27]. Electrospray ionization and atmospheric pressure chemical ionization techniques enable sensitive detection and structural confirmation. The mass spectrometric detection allows for definitive identification based on the characteristic fragmentation patterns and isotope distributions of the compound.

Ultra-Performance Liquid Chromatography Applications

Ultra-performance liquid chromatography utilizing sub-2 micrometer particle columns offers enhanced separation efficiency and reduced analysis times for 1,4-dichloro-2-iodobenzene [23]. The improved chromatographic performance enables better resolution of closely related impurities and provides more precise quantitative measurements for purity assessment applications.

Chromatographic Method Summary

TechniqueColumn/ConditionsMobile PhaseDetectionApplications
HPLCNewcrom R1 reverse-phaseACN/H₂O/H₃PO₄UV, MSPurity analysis, separation
GCCapillary columnHelium carrier gasFID, MSHigh-temperature separation
LC-MSC18 reverse-phaseACN/H₂O/HCOOHESI-MS, APCI-MSStructural confirmation
UPLCSub-2μm particlesACN/H₂O/HCOOHUV, MSFast, high-resolution analysis

XLogP3

4.2

Boiling Point

253.0 °C

Melting Point

22.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29682-41-5

Wikipedia

2,5-Dichloroiodobenzene

Dates

Last modified: 08-15-2023

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